HaloTag O2 Tobramycin is a specialized compound that combines the HaloTag technology with the aminoglycoside antibiotic tobramycin. This compound is designed to facilitate the study of protein interactions and dynamics in live cells, leveraging the unique properties of both components. The HaloTag technology allows for the covalent attachment of ligands to proteins, enabling various applications in biochemical research.
HaloTag O2 Tobramycin is derived from two main sources: the HaloTag protein developed by Promega Corporation and tobramycin, which is an antibiotic derived from the bacterium Streptomyces tenebrarius. The classification of this compound falls under two categories: bioconjugates (due to its protein-ligand interactions) and antibiotics (as it incorporates tobramycin).
The synthesis of HaloTag O2 Tobramycin involves several key steps:
Technical details regarding specific reaction conditions, such as temperature, pH, and solvent systems, are crucial for optimizing yield and purity.
The molecular structure of HaloTag O2 Tobramycin can be characterized by its unique arrangement of atoms which includes:
The integration of these two components results in a compound capable of binding specifically to target proteins while retaining the biological activity of tobramycin.
HaloTag O2 Tobramycin undergoes several chemical reactions:
These reactions are crucial for understanding how this compound functions in biological systems.
The mechanism of action for HaloTag O2 Tobramycin involves two main pathways:
This dual functionality makes it an invaluable tool in both microbiology and cell biology research.
Relevant data on these properties can be obtained through spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry.
HaloTag O2 Tobramycin has several important scientific uses:
The versatility provided by combining these two powerful components opens new avenues for research in microbiology, cell biology, and drug development.
HaloTag technology employs a genetically encodable 34 kDa protein tag derived from Rhodococcus bacterial haloalkane dehalogenase, engineered to form irreversible covalent bonds with synthetic ligands through nucleophilic displacement of chlorine atoms. This system’s core innovation lies in the mutation of the catalytic histidine residue (His273→Phe), which stabilizes the ester intermediate formed between Asp106 and the chloroalkane ligand, preventing hydrolysis and creating a permanent linkage under physiological conditions [4] [10]. The technology supports diverse ligands functionalized with fluorophores, affinity handles (e.g., biotin), or solid supports, enabling multifaceted applications from live-cell imaging to protein complex isolation without disrupting native biological processes [6] [8].
Table 1: Functional Diversity of HaloTag Ligands
Ligand Type | Functional Group | Permeability | Primary Applications |
---|---|---|---|
Cell-Permean Biotin | Biotin | High | Intracellular protein pull-down |
PEG-Biotin | PEG-Biotin | Low | Lysate-based purification |
Janelia Fluor® 488 | Fluorescent dye | Variable | Super-resolution microscopy |
O2-Tobramycin Conjugate | Aminoglycoside | Modifiable | Targeted antibiotic delivery |
The covalent bond formation exhibits rapid kinetics (association rate >10⁶ M⁻¹s⁻¹), with ligand binding occurring within minutes even at nanomolar concentrations. This efficiency surpasses traditional affinity tags (e.g., His-tag) and eliminates dissociation-related background noise during stringent washes—critical for sensitive detection assays [8] [10]. Orthogonal reactivity ensures minimal interference with cellular components, making HaloTag ideal for studying antibiotic action within complex biological matrices [6].
Tobramycin is a 4,6-disubstituted 2-deoxystreptamine aminoglycoside antibiotic with potent activity against aerobic Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its bactericidal activity arises from concentration-dependent ribosomal targeting:
Table 2: Antibacterial Spectrum of Tobramycin and Resistance Challenges
Parameter | Tobramycin | 6"-Modified Derivatives |
---|---|---|
MIC against P. aeruginosa | 0.25–92 μg/mL | Comparable to parent |
Resistance Index (clinical isolates) | >256 | 4–16 |
E. coli with fusA mutations | Resistant | Sensitive |
Cytotoxicity (HEK293T) | High | Reduced |
Clinically, tobramycin is indispensable for managing cystic fibrosis-associated Pseudomonas pneumonias and severe systemic infections. However, resistance mediated by aminoglycoside-modifying enzymes (AMEs) and ribosomal mutations limits its utility. Recent 6″-position modifications (e.g., aminoalkylamine/guanidinoalkylamine conjugates) demonstrate improved efficacy against resistant strains by evading common AMEs while maintaining ribosomal binding affinity [5] [7].
The HaloTag O₂ Tobramycin conjugate synthesizes tobramycin’s antimicrobial activity with HaloTag’s labeling versatility through rational linker chemistry at the tobramycin 6″-amine group. This position was strategically selected because:
Table 3: Bioconjugate Synthesis and Characterization
Design Element | Chemical Strategy | Functional Outcome |
---|---|---|
Linker Architecture | Alkyl/PEG spacers (e.g., 6-aminohexanoic acid) | Balances solubility and HaloTag docking |
Chloroalkane Attachment | Ester/ether bonds to HaloTag reactive group | Ensures irreversible covalent binding |
Validation Assay | Fluorescence polarization + MIC testing | Confirms target engagement + bioactivity |
Synthesis proceeds via regioselective acylation of tobramycin’s 6″-amine using chloroalkane-carboxylate derivatives, followed by HPLC purification to isolate mono-functionalized conjugates. The chloroalkane moiety remains sterically unencumbered, enabling efficient "click" reactions with HaloTag fusion proteins [8] [10]. This design preserves both modules’ functionalities:
The bioconjugate enables two synergistic applications:
This platform exemplifies how orthogonal chemical biology approaches can revitalize traditional antibiotics against evolving resistance threats. Future iterations may incorporate stimuli-responsive linkers for precision-activated drug release at infection sites [5] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5